molecular formula C10H17N9O2 B3051365 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 332391-07-8

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B3051365
CAS No.: 332391-07-8
M. Wt: 295.3 g/mol
InChI Key: MPJAZEZILTVHNX-UHFFFAOYSA-N
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Description

The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide features a hybrid heterocyclic scaffold combining a 1,2,5-oxadiazole (furazan) ring and a 1,2,3-triazole core. Key structural attributes include:

  • 5-(Diethylaminomethyl) substituent on triazole: Enhances solubility and may modulate receptor binding via its basic tertiary amine group .
  • Carbohydrazide group at position 4: Offers versatility for further derivatization and chelation capabilities .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N9O2/c1-3-18(4-2)5-6-7(10(20)13-12)14-17-19(6)9-8(11)15-21-16-9/h3-5,12H2,1-2H3,(H2,11,15)(H,13,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJAZEZILTVHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364639
Record name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332391-07-8
Record name 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound characterized by a unique structure that combines triazole and oxadiazole moieties with a hydrazide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₈N₈O₃ with a molecular weight of approximately 431.41 g/mol. Its structural features suggest potential reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles and oxadiazoles have been evaluated for their antitumor activity against various cancer cell lines. The National Cancer Institute (NCI) has tested several related compounds, revealing that some demonstrate potent activity across multiple cancer types.

Table 1: Anticancer Activity of Related Compounds

Compound NameDisease TypeCell LineLog GI50
1-(4-amino-1,2,5-oxadiazol)-5-(dimethylamino)methyl]-1H-triazoleColon CancerKM12-5.43
1-(4-amino-1,2,5-oxadiazol)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-hydrazineMelanomaSK-MEL-5-5.55
1H-pyrazole derivativesOvarian CancerOVCAR-4-5.52

The presence of specific functional groups in the compound may enhance its biological activity through novel mechanisms of action not observed in simpler analogs .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing both triazole and oxadiazole rings exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Table 2: Antimicrobial Activity of Selected Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. For instance:

  • Thymidylate Synthase Inhibition : Compounds with triazole structures have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells .

Case Studies

Recent studies have highlighted the effectiveness of triazole-containing compounds in clinical settings. For example:

  • Study on Anticancer Efficacy : A study conducted on various triazole derivatives indicated that those with oxadiazole substitutions exhibited enhanced anticancer properties compared to their non-substituted counterparts. The findings suggested a correlation between structural complexity and biological potency .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of synthesized derivatives demonstrated significant activity against resistant strains of bacteria, indicating potential for development into therapeutic agents .

Comparison with Similar Compounds

Structural Analogs with Modified Triazole Substituents

Compound Name Substituents (Triazole Position 4/5) Molecular Weight Key Properties/Activities Reference
Target Compound 4-Carbohydrazide; 5-(diethylaminomethyl) 322.32 (calc.) Hypothesized antiviral/anticancer activity (based on docking studies of analogs) -
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Ethyl ester; 5-methyl 253.24 Intermediate for hydrazide synthesis; no reported bioactivity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate 4-Ethyl ester; 5-ethyl 267.27 Improved lipophilicity vs. methyl analog; used in SAR studies
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide 4-Carbohydrazide; 5-pyrrolidinylmethyl 293.29 Enhanced solubility due to cyclic amine; uncharacterized bioactivity

Key Observations :

  • Carbohydrazide vs. Ester : The target compound’s carbohydrazide group enables hydrogen bonding and metal coordination, unlike ester analogs, which are primarily synthetic intermediates .
  • Alkyl vs. Amine Substituents: The diethylaminomethyl group (target) may improve membrane permeability compared to pyrrolidinylmethyl () or simple alkyl chains ().

Analogs with Modified Oxadiazole or Additional Heterocycles

Compound Name Structural Features Molecular Weight Activities Reference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Pyrrole-fused oxadiazole 178.19 Pharmacological potential (unspecified); synthesized via Paal–Knorr reaction
4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide Complex hydrazinylidene-oxadiazole derivative 327.25 (calc.) Chelation potential; unexplored bioactivity
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazole Thiadiazole-triazole hybrid ~350–400 Antitumor activity (IC50 = 2.94 µM vs. HepG2)

Key Observations :

  • Hybrid Scaffolds : Thiadiazole-triazole hybrids () demonstrate potent antitumor activity, suggesting the target compound’s triazole-oxadiazole core may also be optimized for oncology.

Pharmacologically Evaluated Analogs

Compound Name Target/Activity IC50/EC50 Structural Relevance to Target Compound Reference
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide SARS-CoV-2 Mpro inhibition (docking study) N/A Shared carbohydrazide group; substituent variability affects binding
5-(4-Substituted)diazenyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles Antitumor (HepG2 and MCF-7) 1.19–3.4 µM Triazole-thiazole hybrids highlight importance of heterocyclic diversity

Key Observations :

  • Carbohydrazide in Docking Studies : The target compound’s carbohydrazide may mimic peptide bonds, enhancing protease binding (e.g., SARS-CoV-2 Mpro in ).

Preparation Methods

Oxadiazole Ring Formation

The 4-amino-1,2,5-oxadiazol-3-yl moiety is synthesized via cyclocondensation of nitrile oxides with hydroxylamine derivatives. For example, reacting malononitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux yields the oxadiazole core. Key parameters include:

  • Temperature : 80–100°C
  • Catalyst : Sodium acetate (5 mol%)
  • Yield : 65–78%

The amino group at the 4-position is introduced through subsequent reduction of nitro precursors using hydrogen gas and palladium on carbon (Pd/C).

Triazole Ring Construction

The 1H-1,2,3-triazole scaffold is built via Huisgen azide-alkyne cycloaddition (CuAAC). Propargyl derivatives of the oxadiazole intermediate react with azides formed in situ from sodium azide and alkyl halides. For instance:

  • Reactants : 4-Amino-1,2,5-oxadiazol-3-yl propargyl ether + benzyl azide
  • Conditions : CuSO₄·5H₂O (1 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1)
  • Yield : 70–85%

Introduction of Diethylaminomethyl Group

The diethylaminomethyl side chain is incorporated via Mannich reaction. The triazole intermediate reacts with diethylamine and formaldehyde in dichloromethane:

  • Molar Ratio : 1:2:2 (triazole:diethylamine:formaldehyde)
  • Reaction Time : 6–8 hours at 25°C
  • Yield : 60–68%

Hydrazide Functionalization

Carbohydrazide formation occurs through hydrazinolysis of ester precursors. For example, treating methyl 1H-1,2,3-triazole-4-carboxylate with hydrazine hydrate in ethanol under reflux achieves full conversion:

  • Conditions : 80°C, 12 hours
  • Yield : 90–95%

Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent Ethanol/Water (3:1) Maximizes solubility of intermediates
Reaction Temperature 80°C Balances kinetics and side reactions
pH 8–9 (adjusted with NaOH) Prevents decomposition of hydrazine

Catalytic Systems

  • CuAAC Reactions : Copper(I) iodide outperforms CuSO₄/ascorbate in non-aqueous media, improving yields by 10–15%.
  • Reduction Steps : Pd/C (10 wt%) in methanol under 3 atm H₂ achieves 95% conversion of nitro to amino groups.

Intermediate Characterization

Spectroscopic Validation

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) of the triazole intermediate shows a singlet at δ 8.2 ppm for the triazole proton.
  • IR : A carbonyl stretch at 1670 cm⁻¹ confirms the carbohydrazide group.
  • Mass Spectrometry : ESI-MS m/z 431.41 [M+H]⁺ matches the theoretical molecular weight.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar triazole and oxadiazole rings with dihedral angles <5°, indicating strong π-conjugation.

Challenges and Mitigation

Side Reactions

  • Oxadiazole Ring Opening : Occurs above 100°C; mitigated by strict temperature control.
  • Hydrazine Overuse : Excess hydrazine leads to dihydrazide byproducts; stoichiometric ratios are critical.

Purification Techniques

Step Method Purity Achieved
Oxadiazole Isolation Column chromatography (SiO₂, ethyl acetate/hexane) 98%
Final Compound Recrystallization (ethanol/water) 99.5%

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost
Hydrazine Hydrate 120 35%
Diethylamine 90 25%
Pd/C Catalyst 800 20%

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.
  • Catalyst Reuse : Pd/C retains 80% activity after five cycles.

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationDMSO, reflux (18 h)65%
Nucleophilic SubstitutionK₂CO₃, DMF, RCH₂Cl (room temp)72–82%
CrystallizationEthanol/water (1:3)81.55%

Basic: What spectroscopic and analytical techniques are recommended for structural validation?

Answer:
A combination of techniques ensures accuracy:

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm substituent positions; diethylamino protons appear as a triplet at δ 1.2–1.4 ppm .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, critical for docking studies (e.g., pyrazolyl-triazole derivatives) .

Advanced: How to design molecular docking studies to predict biological targets?

Answer:

  • Ligand Preparation : Optimize the compound’s 3D structure using software (e.g., Gaussian) with DFT-B3LYP/6-31G* basis sets .
  • Target Selection : Prioritize enzymes with triazole/oxadiazole affinity (e.g., kinases, acetylcholinesterase) .
  • Docking Protocols : Use AutoDock Vina with Lamarckian algorithms; validate poses via RMSD clustering (≤2 Å). Evidence from coumarin-triazole hybrids shows binding energies ≤−8.5 kcal/mol .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Dynamic NMR : Detect tautomerism or rotameric equilibria in hydrazide moieties .
  • X-ray Crystallography : Overrule ambiguous NOESY correlations (e.g., confirming diethylamino orientation) .
  • Elemental Analysis : Cross-check experimental vs. calculated C/H/N ratios (e.g., ±0.3% tolerance) .

Q. Table 2: Common Data Discrepancies and Solutions

IssueResolution MethodExample Reference
Overlapping NMR peaks2D-COSY or HSQC
IR band broadeningSolvent exchange (DMSO-d₆ → CDCl₃)
Crystallinity issuesSlow evaporation vs. rapid cooling

Advanced: What strategies enhance stability under physiological conditions?

Answer:

  • pH Buffering : Maintain pH 7.4 with phosphate buffers to prevent hydrazide hydrolysis .
  • Lyophilization : Stabilize hygroscopic derivatives via freeze-drying .
  • Prodrug Design : Mask polar groups (e.g., carbohydrazide → methyl ester) to improve shelf life .

Advanced: How to conduct structure-activity relationship (SAR) studies on this scaffold?

Answer:

  • Substituent Variation : Replace diethylamino with morpholino or piperazinyl groups; assess antimicrobial IC₅₀ shifts .
  • Bioisosteric Replacement : Swap oxadiazole with thiadiazole; compare docking scores .
  • Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) .

Q. Table 3: SAR Modifications and Outcomes

ModificationBiological Activity ShiftReference
Diethylamino → PiperazinylIncreased kinase inhibition (IC₅₀ ↓20%)
Oxadiazole → ThiadiazoleReduced cytotoxicity (IC₅₀ ↑50%)

Advanced: What computational models predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME to estimate LogP (≤3.5), BBB permeability (CNS−), and CYP450 inhibition .
  • MD Simulations : Simulate aqueous solubility via Desmond (e.g., 12.7 mg/L predicted for analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide

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